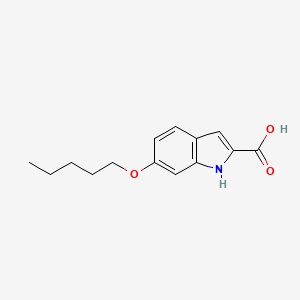

6-(pentyloxy)-1H-indole-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pentoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-3-4-7-18-11-6-5-10-8-13(14(16)17)15-12(10)9-11/h5-6,8-9,15H,2-4,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNSGTAFBVDGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Advancements for 6 Pentyloxy 1h Indole 2 Carboxylic Acid

Retrosynthetic Dissection of the 6-(Pentyloxy)-1H-indole-2-carboxylic Acid Molecular Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For this compound, the primary disconnections focus on the formation of the indole (B1671886) ring and the introduction of the substituents.

The C-N bond disconnection of the pyrrole (B145914) ring and the C2-C3 bond are common starting points in indole synthesis. This leads to several potential synthetic routes based on classical named reactions. A logical disconnection of the carboxylic acid group at the C2 position suggests a precursor such as a C2-ester or a C2-unsubstituted indole that can be carboxylated later. The pentyloxy ether linkage at the C6 position can be disconnected to reveal a 6-hydroxyindole (B149900) precursor and a pentyl halide, or traced back to a starting material already bearing the pentyloxy group.

Based on these disconnections, three main retrosynthetic approaches emerge, each corresponding to a well-established indole synthesis:

Reissert Synthesis Approach: Disconnecting the C2-C3 and N1-C2 bonds of the indole ring leads back to a substituted o-nitrotoluene derivative. In this case, the precursor would be 4-(pentyloxy)-2-nitrotoluene, which can be condensed with diethyl oxalate (B1200264) to form an intermediate that undergoes reductive cyclization to yield the indole-2-carboxylic acid. wikipedia.orgchempedia.inforesearchgate.net

Fischer Indole Synthesis Approach: A disconnection across the N1-C2 and C3-C3a bonds points to a substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative as precursors. wikipedia.orgbyjus.com The synthesis would involve the reaction of (4-(pentyloxy)phenyl)hydrazine with pyruvic acid or a pyruvate ester, followed by acid-catalyzed cyclization. alfa-chemistry.com

Leimgruber-Batcho Indole Synthesis Approach: This method also starts from a substituted o-nitrotoluene. A C2-C3 disconnection reveals an enamine intermediate, which is formed from 4-(pentyloxy)-2-nitrotoluene. researchgate.netwikipedia.orgresearchgate.net Reductive cyclization of this enamine would lead to the 6-pentyloxyindole, which would then require carboxylation at the C2 position.

Development and Optimization of Convergent and Linear Synthetic Pathways

Both linear and convergent strategies can be devised for the synthesis of this compound. A linear sequence would involve the stepwise construction of the indole and subsequent functionalization. A convergent approach would involve the synthesis of key fragments that are then combined in the later stages.

The formation of the indole nucleus is the cornerstone of the synthesis. Several methods are applicable, with the choice often depending on the availability of starting materials and desired substitution patterns.

Reissert Indole Synthesis: This is a reliable method for preparing indole-2-carboxylic acids. wikipedia.org The synthesis would commence with 4-(pentyloxy)-2-nitrotoluene, which is condensed with diethyl oxalate in the presence of a base like sodium ethoxide. The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using reagents such as zinc in acetic acid to afford this compound. wikipedia.org A patent describes a similar synthesis of indole-2-carboxylic acid using hydrazine (B178648) hydrate (B1144303) and a ferrous hydroxide (B78521) catalyst for the reduction step. google.comgoogle.com

Fischer Indole Synthesis: This widely used method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com For the target molecule, (4-(pentyloxy)phenyl)hydrazine would be reacted with pyruvic acid. The resulting phenylhydrazone undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to form the indole ring directly with the carboxylic acid at C2. alfa-chemistry.comorgsyn.org

Leimgruber-Batcho Indole Synthesis: This method is particularly useful for preparing indoles that might be difficult to access through other routes. wikipedia.org It begins with the reaction of 4-(pentyloxy)-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and a secondary amine like pyrrolidine (B122466) to form a vinylogous nitroenamine. researchgate.netwikipedia.org This intermediate is then reductively cyclized using catalysts such as Raney nickel with hydrazine or palladium on carbon with hydrogen to yield 6-(pentyloxy)-1H-indole. wikipedia.org This product would then need to be carboxylated at the C2 position.

| Indole Synthesis Method | Key Starting Materials | Key Intermediates | Advantages |

| Reissert Synthesis | 4-(pentyloxy)-2-nitrotoluene, Diethyl oxalate | Ethyl o-nitrophenylpyruvate | Direct formation of indole-2-carboxylic acid. |

| Fischer Synthesis | (4-(pentyloxy)phenyl)hydrazine, Pyruvic acid | Phenylhydrazone | Versatile and widely used. |

| Leimgruber-Batcho Synthesis | 4-(pentyloxy)-2-nitrotoluene, DMFDMA | Vinylogous nitroenamine | High yields and mild conditions. wikipedia.org |

The introduction of the pentyloxy group at the 6-position can be achieved either by starting with a precursor already containing this group or by functionalizing the indole ring at a later stage.

A common strategy is to begin the synthesis with a commercially available phenol, such as 4-nitrophenol. Williamson ether synthesis with a pentyl halide (e.g., 1-bromopentane) in the presence of a base like potassium carbonate would yield 1-nitro-4-(pentyloxy)benzene. This can then be converted to the necessary starting materials for the chosen indole synthesis, such as 4-(pentyloxy)-2-nitrotoluene or (4-(pentyloxy)phenyl)hydrazine.

Alternatively, if a 6-hydroxyindole-2-carboxylic acid ester is available, it can be O-alkylated with a pentyl halide to introduce the pentyloxy group.

The C2 position of the indole ring is less nucleophilic than the C3 position, making direct electrophilic carboxylation challenging. Therefore, methods that construct the ring with the carboxyl group already in place are often preferred.

As discussed, the Reissert and Fischer indole syntheses provide direct access to indole-2-carboxylic acids. wikipedia.orgalfa-chemistry.com If the Leimgruber-Batcho synthesis is employed, the resulting 6-(pentyloxy)-1H-indole would require a separate carboxylation step. One approach involves the protection of the indole nitrogen, followed by lithiation at the C2 position with a strong base like n-butyllithium, and subsequent quenching with carbon dioxide. Hydrolysis of the resulting ester would then yield the desired carboxylic acid.

Another strategy involves the use of transition metal-catalyzed C-H activation. While direct C-H carbonylation of indoles often favors the C3 position, specific catalytic systems can achieve C2 selectivity. beilstein-journals.org However, for the synthesis of this compound, the more established ring-forming strategies that directly install the C2-carboxyl group are generally more efficient.

Innovations in Sustainable and Green Chemistry for Compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. benthamdirect.com For indole synthesis, this includes the use of greener solvents, catalysts, and energy sources. tandfonline.comtandfonline.com

Microwave-assisted organic synthesis has been shown to accelerate many organic reactions, including indole synthesis, often leading to higher yields and shorter reaction times. tandfonline.comtandfonline.com The Leimgruber-Batcho synthesis, for instance, can be performed under microwave irradiation, which can enhance the efficiency of the enamine formation step. rsc.org

The use of water as a solvent is another key aspect of green chemistry. benthamdirect.com Some indole syntheses, such as certain variations of the Fischer indole synthesis, can be carried out in aqueous media, reducing the reliance on volatile organic solvents. Furthermore, the development of recyclable catalysts, such as solid-supported acid catalysts for the Fischer synthesis, can also contribute to a more sustainable process. sharif.edu

Catalytic Systems and Methodologies for Enhanced Synthesis Efficiency

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

In the context of synthesizing this compound, palladium-catalyzed reactions have been developed for the formation of the indole ring. For example, a palladium-catalyzed aerobic amination of aryl C-H bonds can be used to synthesize indole-2-carboxylate (B1230498) derivatives. nih.govacs.org This approach could potentially be adapted for the synthesis of the target molecule. Copper-catalyzed methods have also been reported for the synthesis of indole-2-carboxylates from 2-haloaryl aldehydes or ketones and ethyl isocyanoacetate. thieme-connect.com

For the reductive cyclization steps in the Reissert and Leimgruber-Batcho syntheses, various catalytic systems can be employed. While classical methods often use stoichiometric reducing agents like zinc or iron, catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel offers a cleaner and more efficient alternative. wikipedia.orgtandfonline.com A practical hydrogen reduction process using a Pd-loaded Al-MCM-41 mesoporous catalyst has been developed for the synthesis of indole-2-carboxylic acid, offering the advantage of being reusable. tandfonline.com

| Catalyst Type | Application in Indole Synthesis | Potential Advantages |

| Palladium Catalysts | C-H amination for indole-2-carboxylate synthesis. nih.govacs.org | High efficiency and functional group tolerance. |

| Copper Catalysts | Synthesis of indole-2-carboxylates from halo-aryl precursors. thieme-connect.com | Use of inexpensive and readily available starting materials. |

| Heterogeneous Catalysts (e.g., Pd/C, Raney Ni) | Reductive cyclization steps. wikipedia.orgtandfonline.com | Ease of separation and potential for recycling. |

Stereochemical Control and Regioselectivity in Synthetic Design

The synthesis of this compound, a molecule with a specific 1,2,6-trisubstitution pattern on the indole scaffold, presents distinct challenges in chemical synthesis. While the target compound itself is achiral, stereochemical considerations become highly relevant during the synthesis of its saturated derivatives, such as indolines. The foremost challenge in its construction, however, is achieving the desired regiochemistry, which can be addressed through two primary strategic approaches: the cyclization of a pre-functionalized aromatic precursor or the direct, regioselective functionalization of a pre-formed indole core.

The precise placement of the pentyloxy group at the C6 position and the carboxylic acid at the C2 position is the critical regiochemical challenge. The choice of synthetic strategy dictates how this control is achieved.

Strategy 1: Indole Ring Annulation from Pre-substituted Aromatics

This classical and highly reliable approach establishes regioselectivity by using an aromatic starting material in which the substitution pattern is already defined. Several foundational indole syntheses can be adapted for this purpose.

Fischer Indole Synthesis : This is a widely used and robust method for constructing the indole nucleus. wikipedia.orgbyjus.com The synthesis of the 6-pentyloxy derivative begins with the acid-catalyzed condensation of a 4-substituted phenylhydrazine, specifically 4-(pentyloxy)phenylhydrazine, with an α-ketoacid or its ester, such as pyruvic acid or ethyl pyruvate. alfa-chemistry.comtaylorandfrancis.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization to exclusively form the 6-pentyloxy-1H-indole-2-carboxylic acid (or its ester). wikipedia.orgyoutube.com The regiochemical outcome is unequivocally dictated by the structure of the starting hydrazine, making this a powerful and predictable strategy.

Bartoli Indole Synthesis : This method provides another route to substituted indoles, typically affording 7-substituted products from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com To achieve a 6-pentyloxy indole, one would theoretically start with a 2,5-disubstituted nitrobenzene. However, the Fischer synthesis is generally more direct for accessing 6-substituted indoles. The Bartoli synthesis remains a key method for certain substitution patterns, underscoring the importance of selecting the appropriate annulation strategy based on the desired final regiochemistry. thieme-connect.comresearchgate.net

Strategy 2: Regioselective Functionalization of the Indole Core

Modern synthetic chemistry has increasingly focused on the late-stage functionalization of heterocyclic cores. For the indole system, this presents a significant challenge as the pyrrole ring (especially C3) is kinetically favored for electrophilic attack. Functionalization on the benzene (B151609) ring is less facile and achieving selectivity for the C6 position requires specialized methods. clockss.org

Functionalization via Halogenated Intermediates : A common and effective tactic involves the use of a pre-functionalized indole, such as ethyl 6-bromo-1H-indole-2-carboxylate. nih.gov The bromine atom serves as a synthetic handle for introducing the pentyloxy group. This can be accomplished through a copper- or palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Ullmann ether synthesis) with pentan-1-ol or its corresponding alkoxide. This multi-step sequence allows for the reliable and regioselective installation of the C6-alkoxy substituent. nih.gov

Direct C-H Functionalization : The direct activation and functionalization of C-H bonds is a frontier in organic synthesis. While C2 and C3 functionalization of indoles is well-established, achieving regioselectivity on the benzene ring is more complex. nih.govthieme-connect.com Research has shown that the C6 position can be targeted using transition-metal catalysis, often requiring a directing group attached to the indole nitrogen to guide the catalyst to the desired site. acs.orgfrontiersin.orgresearchgate.net For instance, ruthenium(II)-catalyzed C6-alkylation has been demonstrated using N-pyrimidinyl indoles with an ancillary directing group at C3. acs.org While not yet a standard method for C6-alkoxylation, these advancements highlight a potential future strategy for the direct and efficient synthesis of this compound.

The following table provides a comparative overview of these regioselective strategies.

| Strategy | Description | Advantages | Disadvantages |

| Fischer Indole Synthesis | Cyclization of 4-(pentyloxy)phenylhydrazine with an α-ketoacid. | Highly predictable and unambiguous regiochemical control; often high-yielding. | Requires synthesis of the substituted hydrazine precursor. |

| Functionalization of 6-Bromoindole | Introduction of pentyloxy group via cross-coupling on a pre-brominated indole. | Modular approach; allows for late-stage diversification. | Multi-step process; may require expensive transition-metal catalysts. |

| Direct C-H Functionalization | Catalytic activation and substitution of the C6-H bond. | High atom economy; potentially fewer synthetic steps. | Method development is ongoing; often requires specific directing groups and catalysts. |

Although this compound is an achiral molecule, its reduction to the corresponding indoline (B122111) derivative introduces two adjacent stereocenters at positions C2 and C3. The control of the relative stereochemistry (cis vs. trans) in this transformation is a crucial aspect of synthetic design, particularly if the indoline is an intermediate for a more complex chiral target.

The diastereoselectivity of the reduction of the indole's pyrrole ring is highly dependent on the reaction conditions and the nature of the substituent on the indole nitrogen. Catalytic hydrogenation of N-acyl indole-2-carboxylates has been shown to provide access to both cis and trans diastereomers. clockss.org Depletion of the electron density of the pyrrole ring via N-acylation is often necessary to facilitate the regioselective hydrogenation of the pyrrole ring over the benzene ring. clockss.org The stereochemical outcome can be influenced by the specific N-acyl group and the subsequent hydrolysis conditions, allowing for diastereoselective preparation of the corresponding indolines. clockss.org

Research on related systems has demonstrated that specific conditions can favor one diastereomer over the other, as summarized in the table below.

| Precursor | Reaction Conditions | Product | Diastereoselectivity | Reference |

| N-Boc-3-substituted-indole-2-carboxylate | 1. Catalytic Hydrogenation (H₂, Pd/C) 2. Mild alkaline hydrolysis (LiOH) | trans-indoline-2-carboxylic acid | Predominantly trans | clockss.org |

| N-Boc-3-substituted-indole-2-carboxylate | 1. Catalytic Hydrogenation (H₂, Pd/C) 2. Alkaline hydrolysis (NaOH) | cis-indoline-2-carboxylic acid | Predominantly cis | clockss.org |

This table illustrates general findings for N-Boc protected 3-substituted indole-2-carboxylates, which serve as a model for the potential stereochemical outcomes in the reduction of this compound derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Pentyloxy 1h Indole 2 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

No specific multi-dimensional NMR (e.g., COSY, HSQC, HMBC) data for 6-(pentyloxy)-1H-indole-2-carboxylic acid could be located. This type of analysis is crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification

While the molecular formula of this compound is known (C₁₄H₁₇NO₃), specific high-resolution mass spectrometry data, which would provide a highly accurate mass measurement to confirm this composition, was not found in the available literature.

Comprehensive Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Detailed experimental Infrared (IR) and Raman spectra for this specific compound are not publicly documented. Such spectra would provide valuable information about the vibrational modes of its functional groups, including the carboxylic acid, the indole (B1671886) ring, and the pentyloxy ether linkage. While general characteristic frequencies for these functional groups are known, specific data for the title compound is absent.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

There are no published single-crystal X-ray diffraction studies for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable)

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD), which are used to determine the absolute configuration of chiral molecules, are not applicable to this compound.

Theoretical Chemistry and Computational Modeling of 6 Pentyloxy 1h Indole 2 Carboxylic Acid

Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum mechanical calculations are a cornerstone in the theoretical investigation of molecular systems. For 6-(pentyloxy)-1H-indole-2-carboxylic acid, these methods can elucidate its fundamental electronic properties and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for exploring the conformational energy landscape of flexible molecules like this compound, which possesses a flexible pentyloxy chain. By systematically rotating the dihedral angles of the pentyloxy group and the carboxylic acid group, a potential energy surface can be generated. This allows for the identification of the most stable conformers (global and local minima) and the transition states connecting them.

For instance, a study on a similar molecule, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, utilized potential energy scans to identify a stable conformer, which was then optimized using the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov A similar approach for this compound would involve mapping the potential energy as a function of key dihedral angles.

Illustrative Data Table of Conformational Analysis:

| Conformer | Dihedral Angle (C5-C6-O-C1') | Relative Energy (kcal/mol) |

| A | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.25 |

| D | 0° (syn-periplanar) | 5.80 |

Note: This table is illustrative and based on expected conformational preferences for alkoxy chains on aromatic rings. Actual values would require specific DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of spectroscopic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to calculate parameters for various spectroscopic techniques, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

For related indole (B1671886) carboxylic acids, theoretical calculations of vibrational frequencies have shown good agreement with experimental data, aiding in the assignment of spectral bands. researchgate.net For this compound, ab initio calculations would be instrumental in predicting its vibrational modes and chemical shifts, which are crucial for its characterization.

Illustrative Data Table of Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(O-H) | 3300 | O-H stretching (carboxylic acid) |

| ν(C=O) | 1720 | C=O stretching (carboxylic acid) |

| ν(C-O-C) | 1250 | Asymmetric C-O-C stretching (ether) |

Note: This table is illustrative. The exact frequencies would be obtained from specific ab initio calculations.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. For this compound, MD simulations can reveal the flexibility of the pentyloxy chain and how it is influenced by solvent molecules.

In a study of another indole derivative, a 100 ns molecular dynamics simulation was used to confirm the stability of the ligand within a protein binding pocket. nih.gov Similarly, MD simulations of this compound in different solvents (e.g., water, ethanol, DMSO) would shed light on how solvent interactions affect its conformational preferences and the accessibility of its functional groups. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.

Computational Approaches for Predicting Spectroscopic Signatures

Computational methods are essential for interpreting and predicting the spectroscopic signatures of molecules. By simulating spectra, researchers can gain a deeper understanding of the underlying molecular properties that give rise to the observed experimental data.

For this compound, time-dependent DFT (TD-DFT) can be used to predict its electronic absorption spectrum (UV-Vis), providing information about its electronic transitions. Calculations of NMR chemical shifts and coupling constants can aid in the structural elucidation of the molecule. Furthermore, the simulation of vibrational spectra (IR and Raman) can help in the assignment of experimental bands to specific molecular motions, as has been done for similar indole carboxylic acids. nih.gov

Theoretical Studies on Tautomerism, Protonation States, and Isomerism

Theoretical calculations are well-suited to investigate the relative stabilities of different tautomers, protonation states, and isomers of a molecule. For this compound, several aspects can be explored:

Tautomerism: The indole ring itself can exist in different tautomeric forms, although the 1H-indole form is generally the most stable. Computational studies can quantify the energy differences between these tautomers.

Protonation States: The molecule has two primary sites for protonation/deprotonation: the carboxylic acid group and the indole nitrogen. Quantum chemical calculations can predict the pKa values of these groups and determine the most likely protonation state at a given pH. Studies on the decarboxylation of indolecarboxylic acids have highlighted the importance of protonated intermediates in acidic conditions. nih.gov

Mechanistic Investigations into the Chemical Reactivity and Transformation Pathways of 6 Pentyloxy 1h Indole 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The reactivity is significantly greater than that of benzene (B151609). The site of substitution is governed by the relative stability of the resulting carbocation intermediate, known as the sigma complex or arenium ion. masterorganicchemistry.com For the indole nucleus, attack at the C3 position is overwhelmingly favored because the positive charge in the intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

Halogenation: The introduction of halogen atoms onto the indole nucleus is a fundamental transformation. The reaction of 6-(pentyloxy)-1H-indole-2-carboxylic acid with halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) is predicted to yield the corresponding 3-halo derivative. The mechanism involves the attack of the electron-rich C3 position on the electrophilic halogen source. Recent green chemistry approaches utilize oxone-halide systems for the selective halogenation of indoles, where the electronic properties of nitrogen-protecting groups can direct halogenation to either the C2 or C3 position. organic-chemistry.orgresearchgate.net For N-unsubstituted indoles, C3 halogenation is typically selective. organic-chemistry.org

Nitration: Nitration introduces a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid which generates the highly electrophilic nitronium ion (NO2+). nih.gov Direct nitration of the sensitive indole nucleus can be challenging, often leading to oxidation and polymerization. However, milder nitrating agents can be employed. The reaction with this compound is expected to yield the 3-nitro derivative. The electron-withdrawing nature of the nitro group makes it a valuable synthetic handle for further transformations, such as reduction to an amino group. chemrevlett.com Studies on the nitration of indoline-2-carboxylic acid have shown that 5- and 6-nitroindoles can be synthesized, highlighting the influence of reaction conditions and protecting group strategy on regioselectivity. researchgate.net

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) and is typically carried out with fuming sulfuric acid. Similar to nitration, the harsh conditions can be detrimental to the indole ring. Milder reagents, such as the sulfur trioxide-pyridine complex, are often preferred. The expected product for this compound would be the 3-sulfonic acid derivative.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are powerful C-C bond-forming reactions. masterorganicchemistry.com

Acylation: This reaction typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl3). youtube.com The electrophile is an acylium ion. The reaction with this compound is anticipated to occur at the C3 position to furnish a 3-acylindole. This reaction is generally preferred over alkylation as the product ketone is deactivated towards further substitution, preventing polyacylation.

Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. youtube.com A significant drawback is the potential for carbocation rearrangements and polyalkylation, as the product is more reactive than the starting material. Catalytic asymmetric Friedel-Crafts alkylation of indoles has been developed to achieve enantioselective C-C bond formation. mdpi.com

| Reaction Type | Typical Reagent(s) | Predicted Major Product | Mechanistic Intermediate |

|---|---|---|---|

| Halogenation | NBS, NCS, or NIS | 3-Halo-6-(pentyloxy)-1H-indole-2-carboxylic acid | Sigma complex (Arenium ion) |

| Nitration | HNO₃/H₂SO₄ (or milder agents) | 3-Nitro-6-(pentyloxy)-1H-indole-2-carboxylic acid | Sigma complex (Arenium ion) |

| Sulfonation | SO₃-Pyridine complex | 6-(Pentyloxy)-1H-indole-2,3-disulfonic acid | Sigma complex (Arenium ion) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-6-(pentyloxy)-1H-indole-2-carboxylic acid | Acylium ion and Sigma complex |

Nucleophilic Processes Involving the Carboxylic Acid and Indole Nitrogen Moieties

The carboxylic acid and the indole nitrogen (N-H) provide sites for nucleophilic attack and substitution, enabling a wide range of derivatization strategies.

Reactions of the Carboxylic Acid Group: The C2-carboxylic acid is a versatile functional group that can undergo standard transformations:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide under basic conditions will yield the corresponding ester.

Amide Formation: Activation of the carboxylic acid, for example by conversion to an acyl chloride (using SOCl₂ or (COCl)₂) or by using peptide coupling reagents (like DCC or EDC), followed by reaction with a primary or secondary amine, will produce the corresponding amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting 2-(hydroxymethyl)indole is a valuable synthetic intermediate.

Decarboxylation: While challenging, decarboxylation can sometimes be achieved under harsh thermal or enzymatic conditions. For instance, vanadium haloperoxidases have been shown to catalyze the decarboxylative halogenation of 3-carboxyindoles. chemrxiv.org

Reactions of the Indole Nitrogen: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a strong base (e.g., NaH, LDA) to generate the indolyl anion. This anion is a potent nucleophile and can react with various electrophiles:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylindoles. This serves as a useful protecting group strategy, as the N-acyl group can be removed under basic conditions.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylindoles, another common protecting group strategy.

Pericyclic and Cycloaddition Reactions of the Indole Ring System

The C2=C3 double bond of the indole nucleus can participate in pericyclic reactions, although its participation disrupts the aromaticity of the pyrrole (B145914) ring, making it less reactive than a simple alkene.

Diels-Alder Reactions: The indole C2=C3 bond can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, particularly under high pressure or with Lewis acid catalysis. Conversely, the indole ring itself can sometimes function as a diene, reacting with highly reactive dienophiles.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can lead to the formation of cyclobutane-fused indole derivatives.

[3+2] Cycloadditions (Dipolar Cycloadditions): The indole ring can react with 1,3-dipoles such as nitrile oxides, azides, or nitrones to form five-membered heterocyclic rings fused to the indole core.

These reactions often require specific activation of the indole nucleus or the reaction partner to overcome the energetic penalty of disrupting the indole's aromatic system.

Oxidation and Reduction Chemistry of the Compound

The indole nucleus and its substituents are susceptible to both oxidation and reduction, leading to a variety of structural modifications.

Oxidation:

Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring is easily oxidized. Depending on the oxidant and reaction conditions, various products can be obtained. For example, oxidation can lead to the formation of oxindoles, where a carbonyl group is introduced at the C2 position, or to cleavage of the C2=C3 bond.

Autoxidation: Many indoles are sensitive to air and light, undergoing slow autoxidation to form complex polymeric materials. The pentyloxy group, being electron-donating, may increase the susceptibility of the ring to oxidative processes.

Reduction:

Reduction of the Carboxylic Acid: As mentioned previously, the C2-carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like LiAlH₄.

Reduction of the Indole Ring: Catalytic hydrogenation (e.g., using H₂/Pd-C, PtO₂) or reduction with agents like sodium cyanoborohydride (NaBH₃CN) in acidic media can reduce the pyrrole ring to yield the corresponding indoline (B122111) derivative, 6-(pentyloxy)indoline-2-carboxylic acid. This transformation converts the planar, aromatic indole system into a non-planar, saturated heterocyclic structure.

Birch Reduction: Reduction with sodium or lithium in liquid ammonia (B1221849) in the presence of an alcohol can lead to partial reduction of the benzene portion of the indole nucleus.

Elucidation of Reaction Mechanisms in Derivatization Strategies

Understanding the reaction mechanisms is crucial for controlling the outcomes of derivatization reactions.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The electrophile first adds to the C3 position, forming a resonance-stabilized carbocation (the sigma complex). In the second step, a proton is eliminated from the C3 position, restoring the aromaticity of the indole ring. The stability of this sigma complex is key to the high regioselectivity for C3 substitution.

Nucleophilic Acyl Substitution: Reactions at the carboxylic acid group, such as esterification and amide formation, proceed through a nucleophilic acyl substitution mechanism. This involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., -OH or a derivative) to regenerate the carbonyl group.

Nucleophilic Substitution at Nitrogen: N-alkylation and N-acylation after deprotonation follow an SN2 or nucleophilic acyl substitution pathway, respectively, where the nucleophilic indolyl anion attacks the electrophilic carbon of the alkylating or acylating agent.

Radical Reactions: Some transformations, such as certain halogenation or nitration reactions under specific conditions, may proceed through radical mechanisms. For instance, decarboxylative nitration of α,β-unsaturated carboxylic acids has been proposed to involve a free radical process. chemrevlett.com

Synthesis of Analogues and Elucidation of Structure Activity Relationship Sar Principles for 6 Pentyloxy 1h Indole 2 Carboxylic Acid Derivatives

Strategic Modifications at the Indole (B1671886) Nitrogen (N1) Position

The indole nitrogen (N1) is a common site for chemical modification to explore its role in binding to biological targets and to modulate the physicochemical properties of the molecule. A variety of substituents can be introduced at this position, and their effects on activity are often profound.

Research on related 6-alkoxy-1H-indole-2-carboxylic acid derivatives has shown that N-alkylation can significantly influence biological outcomes. For instance, in a study focused on beta-amyloid aggregation inhibitors, 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids were synthesized. nih.gov This indicates that the indole nitrogen of the 6-alkoxyindole-2-carboxylic acid scaffold is amenable to alkylation with various functionalized alkyl groups. The introduction of these substituents can impact the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for molecular recognition.

The general synthetic approach to N1-substituted analogues often involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with an electrophile, such as an alkyl halide. nih.gov For example, the synthesis of N-alkylated indolines, which can be subsequently oxidized to indoles, has been achieved using iron catalysis. nih.gov

The SAR at the N1 position can be summarized as follows:

Small alkyl groups: Introduction of small, non-polar alkyl chains like methyl or ethyl can enhance lipophilicity, potentially improving membrane permeability.

Functionalized alkyl groups: The incorporation of groups capable of hydrogen bonding or ionic interactions, such as those containing hydroxyl, amino, or carboxylic acid functionalities, can lead to new interactions with the target protein, thereby modulating activity and selectivity.

| N1-Substituent | General Effect on Physicochemical Properties | Potential Impact on Biological Activity |

|---|---|---|

| -H | Hydrogen bond donor capability | Can participate in key hydrogen bonding interactions with the target. |

| -CH3 | Increased lipophilicity | May enhance cell permeability and hydrophobic interactions. |

| -(CH2)n-OH | Increased polarity, hydrogen bond donor/acceptor | Can introduce new hydrogen bonding opportunities with the target. |

| -(CH2)n-COOH | Increased polarity, anionic charge at physiological pH | May form salt bridges or strong hydrogen bonds with the target. |

Systematic Derivatization of the Pentyloxy Chain at C6 and Terminal Functional Groups

The pentyloxy group at the C6 position is a key feature of the parent molecule, contributing to its lipophilic character. Systematic modifications of this chain, including altering its length and introducing terminal functional groups, are crucial for probing the size and nature of the binding pocket in this region.

While specific studies on the systematic derivatization of the 6-pentyloxy chain are not extensively documented, general principles from related indole derivatives suggest that the nature of the C6-substituent is critical. For instance, in the context of HIV-1 integrase inhibitors, modifications at the C6 position of the indole scaffold were performed starting from 6-bromo-1H-indole-2-carboxylic acid. nih.gov This bromo-intermediate serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions, including alkoxy chains of varying lengths and with terminal functionalities.

The general findings suggest that a flexible, short chain at the C6 position of the indole scaffold can be beneficial for activity. nih.gov This implies that both the length of the alkyl chain and the presence of specific functional groups can significantly impact the inhibitory effect.

The SAR for modifications of the C6-alkoxy chain can be extrapolated as follows:

Chain Length: Varying the number of carbon atoms in the alkoxy chain (e.g., from methoxy (B1213986) to hexyloxy) can help determine the optimal length for fitting into a hydrophobic pocket.

Terminal Functional Groups: The introduction of polar groups (e.g., -OH, -NH2, -COOH) or charged moieties at the terminus of the pentyloxy chain can explore potential interactions with hydrophilic or charged residues at the periphery of the binding site.

| C6-Substituent | Key Feature | Predicted Influence on Activity |

|---|---|---|

| -O(CH2)3CH3 (Butoxy) | Shorter alkyl chain | May be optimal if the hydrophobic pocket is smaller. |

| -O(CH2)4CH3 (Pentyloxy) | Parent structure | Provides a balance of lipophilicity and flexibility. |

| -O(CH2)5CH3 (Hexyloxy) | Longer alkyl chain | Could enhance hydrophobic interactions if the pocket is larger. |

| -O(CH2)4CH2OH | Terminal hydroxyl group | Introduces hydrogen bonding capability at the chain's end. |

| -O(CH2)4COOH | Terminal carboxyl group | Introduces a potential for ionic or strong hydrogen bond interactions. |

Chemical Transformations of the Carboxylic Acid Group at C2

The carboxylic acid at the C2 position is a key structural feature, often acting as a crucial anchoring point to the biological target through hydrogen bonding or ionic interactions. Its transformation into other functional groups, such as esters, amides, or bioisosteres, is a common strategy to probe the importance of this interaction and to modulate pharmacokinetic properties.

The synthesis of esters from the carboxylic acid can be readily achieved through Fischer esterification or by reaction with alkyl halides in the presence of a base. nih.gov Amide formation is also a straightforward transformation, typically accomplished by activating the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine. mdpi.com

The SAR at the C2 position is often very sensitive to modification:

Esters: Conversion to an ester removes the acidic proton and the ability to act as a hydrogen bond donor in that capacity, while retaining a hydrogen bond acceptor. This can lead to a decrease in activity if the acidic proton is critical for binding, but may improve cell permeability.

Amides: The introduction of an amide bond provides a new hydrogen bond donor and can allow for the extension of the molecule to explore additional binding interactions. The nature of the amine used for amide formation (primary, secondary, substituted) can have a significant impact on activity.

| C2-Functional Group | Key Chemical Change | Potential Consequence for Biological Activity |

|---|---|---|

| -COOH | Acidic, hydrogen bond donor/acceptor | Often essential for direct interaction with the target. |

| -COOCH3 | Ester, hydrogen bond acceptor | Loss of key interaction may reduce potency; may increase bioavailability. |

| -CONH2 | Primary amide, hydrogen bond donor/acceptor | Can mimic some interactions of the carboxylic acid. |

| -CONHR' | Secondary amide, extended structure | Allows for probing of additional binding space. |

Stereochemical Considerations and Their Influence on Molecular Recognition

While the parent molecule, this compound, is achiral, the introduction of chiral centers through derivatization can have a significant impact on biological activity. Stereoisomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. researchgate.net

Chiral centers can be introduced at various positions, for example, by using chiral building blocks for N1-alkylation or by modifying the pentyloxy chain with a chiral substituent. The differential activity of enantiomers or diastereomers provides strong evidence for a specific, three-dimensional binding interaction with the biological target.

For instance, in a study on 3-Br-acivicin isomers, the stereochemistry played a pivotal role in their antimalarial activity, with only the (5S, αS) isomers showing significant potency. mdpi.com This highlights that biological systems can be highly sensitive to the spatial arrangement of functional groups. Although not directly on the this compound scaffold, this principle is broadly applicable in medicinal chemistry.

The influence of stereochemistry underscores the importance of asymmetric synthesis or chiral separation techniques to obtain enantiomerically pure compounds for biological evaluation.

Development of Theoretical Frameworks for Structure-Activity Relationship (SAR) Exploration

To rationalize the experimental SAR data and to guide the design of new, more potent analogues, theoretical frameworks such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed. These computational methods can provide valuable insights into the key molecular features that govern biological activity.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. humanjournals.comijpsr.com These models can help to identify the physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, that are most influential for activity. For a series of this compound derivatives, a QSAR study could reveal the optimal length and polarity of the C6-alkoxy chain or the ideal electronic properties of a substituent at the N1 position.

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. nih.gov This can help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For this compound derivatives, docking studies could elucidate how modifications at N1, C2, and C6 affect the binding orientation and affinity, thereby explaining the observed SAR.

The development of a robust theoretical framework, integrating both QSAR and molecular docking, can significantly accelerate the drug discovery process by allowing for the virtual screening of new designs and the prioritization of compounds for synthesis and biological testing.

Mechanistic Elucidation of Molecular Interactions with Biological Macromolecules: in Vitro and Computational Perspectives

In Vitro Binding Studies with Purified Biological Targets (e.g., Receptor Proteins, Enzymes)

In vitro binding assays are fundamental to understanding the direct physical interaction between a compound and its biological target. These studies provide quantitative data on binding affinity, kinetics, and thermodynamics.

Equilibrium Dialysis and Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Equilibrium dialysis is a classic method for determining the binding affinity (Kd) of a ligand to a macromolecule at equilibrium. Surface Plasmon Resonance (SPR) is a more advanced, label-free technique that provides real-time data on the association (kon) and dissociation (koff) rates of a compound binding to a target immobilized on a sensor chip. This allows for a detailed kinetic profile of the interaction.

No specific equilibrium dialysis or SPR data for the binding of 6-(pentyloxy)-1H-indole-2-carboxylic acid to any purified biological target is currently available in the scientific literature.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. A typical ITC experiment allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Currently, there are no published ITC studies detailing the thermodynamic parameters for the binding of this compound to a biological macromolecule.

Computational Ligand-Protein Docking Studies for Predicting Molecular Binding Modes

Computational docking is a modeling technique used to predict the preferred orientation and conformation of a ligand when bound to a receptor or enzyme active site. This method provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A search of computational chemistry literature did not yield any studies that have performed and published ligand-protein docking simulations specifically for this compound with a defined biological target.

Molecular Dynamics Simulations for Analyzing Stability and Dynamics of Compound-Macromolecule Complexes

Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. For a ligand-protein complex, MD simulations can assess the stability of the predicted binding pose from docking studies and provide insights into the dynamic behavior of the complex in a simulated physiological environment.

There are no publicly available molecular dynamics simulation studies that have analyzed the stability and dynamics of a complex formed between this compound and a biological macromolecule.

Pharmacophore Modeling and Virtual Screening Methodologies for Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. These models can then be used in virtual screening to search large compound libraries for new potential ligands.

While pharmacophore models exist for various targets that indole-based structures might interact with, no specific pharmacophore model has been developed based on the binding of this compound, nor has it been reported as a hit from a virtual screening campaign in the available literature.

Mechanistic Enzyme Inhibition Kinetics and Elucidation of Inhibition Type (In Vitro)

For compounds that target enzymes, in vitro kinetic studies are crucial to determine the mechanism of inhibition. These studies can distinguish between different types of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition, by analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).

No data from mechanistic enzyme inhibition studies for this compound are available, and therefore, its type of inhibition against any specific enzyme has not been elucidated.

Advanced Analytical Methodologies for the Characterization and Quantification of 6 Pentyloxy 1h Indole 2 Carboxylic Acid

High-Performance Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-performance liquid chromatography (UPLC), are cornerstone techniques for the purity assessment of synthesized pharmaceutical intermediates and active compounds, including indole-2-carboxylic acid derivatives. These methods excel at separating the target compound from starting materials, by-products, and degradation products.

Reversed-phase (RP) HPLC is the most common mode used for this class of compounds. A stationary phase, typically a C18 (octadecyl silica) column, is used in conjunction with a polar mobile phase. nih.gov The separation mechanism relies on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. The mobile phase often consists of an aqueous component (with a pH modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. sielc.com This makes it particularly suitable for high-throughput screening and purity verification. For indole-2-carboxylic acid derivatives, HPLC has been successfully used to confirm purity levels exceeding 98-99%. nih.gov

Table 1: Representative HPLC Parameters for Analysis of an Indole-2-Carboxylic Acid Derivative This interactive table summarizes typical conditions for reversed-phase HPLC analysis, based on methods for structurally similar compounds. sielc.com

| Parameter | Value/Condition | Description |

| Column | Newcrom R1 (or similar C18) | A reverse-phase column with low silanol (B1196071) activity suitable for separating polar and non-polar compounds. |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | A common mobile phase for RP-HPLC, with the acid used to control the ionization of the carboxylic acid group. |

| Detection | UV/Vis Detector (e.g., at 210-280 nm) | Indole (B1671886) rings exhibit strong UV absorbance, allowing for sensitive detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC applications. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Column temperature is controlled to ensure reproducible retention times. |

Capillary Electrophoresis for High-Resolution Analytical Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.org It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. For ionizable compounds like 6-(pentyloxy)-1H-indole-2-carboxylic acid, CE, particularly the Capillary Zone Electrophoresis (CZE) mode, is a powerful analytical tool. libretexts.org

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) solution. nih.gov When a voltage is applied, the ionized analyte migrates toward the electrode of opposite charge at a velocity dependent on its electrophoretic mobility. libretexts.org The composition of the BGE, including its pH, ionic strength, and the presence of organic modifiers or additives, is optimized to achieve the desired separation. Indirect UV detection is often employed for carboxylic acids, where a chromophore in the BGE is displaced by the analyte, resulting in a decrease in absorbance that is detected as a peak. nih.gov The technique has been validated for the robust and repeatable separation of various carboxylic acids with excellent precision. nih.gov

Table 2: Typical Performance Metrics for Carboxylic Acid Analysis by Capillary Electrophoresis This interactive table presents representative validation data for CE methods used to quantify carboxylic acids, demonstrating the technique's precision and sensitivity. nih.gov

| Performance Parameter | Typical Value Range | Significance |

| Intraday RSD (Migration Time) | < 1.6% | Demonstrates high repeatability of the separation over a short period. |

| Intraday RSD (Peak Area) | 1.0% - 5.9% | Shows good quantitative precision within the same day of analysis. |

| Interday RSD (Migration Time) | < 5.0% | Indicates good long-term reproducibility of analyte migration. |

| Interday RSD (Peak Area) | 5.7% - 9.3% | Reflects the quantitative stability of the method across different days. |

| Limit of Detection (LOD) | 10 - 43 µmol/L | Defines the lowest concentration of the analyte that can be reliably detected. |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable for trace-level quantification and unambiguous structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for the analysis of non-volatile and thermally labile molecules like this compound. The LC system separates the analyte from the matrix, after which the mass spectrometer provides mass-to-charge (m/z) ratio information, offering high selectivity and sensitivity. nih.gov For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored, significantly reducing background noise and enhancing sensitivity. nih.gov Due to the polar nature of carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the structural elucidation of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form, typically through esterification (e.g., conversion to its methyl or ethyl ester). Once derivatized, the compound can be separated by GC and detected by MS. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical "fingerprint" that can be used for structural confirmation by comparing it to spectral libraries or by interpreting the fragmentation pathways.

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound This interactive table outlines the primary applications and considerations for using LC-MS and GC-MS in the analysis of the target compound.

| Technique | Primary Application | Derivatization | Key Advantages |

| LC-MS / LC-MS/MS | Trace quantification in complex matrices; Purity analysis. | Optional, but can improve performance. nih.gov | High sensitivity and selectivity; applicable without derivatization. nih.gov |

| GC-MS | Unambiguous structural confirmation. | Required (e.g., esterification). | Provides detailed fragmentation patterns for structural elucidation. mdpi.com |

Future Research Directions and Unexplored Avenues for 6 Pentyloxy 1h Indole 2 Carboxylic Acid

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel indole (B1671886) derivatives. acs.orgnih.gov For 6-(pentyloxy)-1H-indole-2-carboxylic acid, these computational tools offer a powerful approach to navigate the vast chemical space and identify new molecules with enhanced biological activity and optimized properties.

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large datasets of known bioactive indole compounds. tue.nlnih.gov These trained models can then generate novel molecular structures based on the core scaffold of this compound. nih.govfrontiersin.org The objective is to design new analogs that are predicted to have improved affinity for specific biological targets, better pharmacokinetic profiles, or reduced toxicity. nih.govchemrxiv.org This de novo design process can rapidly produce a focused library of virtual compounds for further evaluation, significantly accelerating the initial stages of drug discovery. tue.nl

Table 1: AI and Machine Learning Strategies

| Strategy | Application for this compound | Potential Outcome |

|---|---|---|

| Generative Models (GANs, RNNs) | Design of novel analogs by modifying substituents on the indole core, pentyloxy chain, or carboxylic acid group. nih.gov | Identification of derivatives with potentially higher potency, selectivity, or improved ADMET properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models that correlate structural features of derivatives with their biological activity. chemrxiv.org | Prioritization of the most promising candidates for synthesis and experimental testing. |

| Retrosynthesis Prediction | Algorithmic planning of synthetic routes for novel, computationally designed analogs. acs.org | Increased efficiency and success rate of chemical synthesis, reducing development time and costs. |

| Reaction Outcome Prediction | Forward prediction of the likely products and yields of unexplored reactions involving the scaffold. nih.gov | De-risking of novel synthetic steps and exploration of new chemical transformations. |

Exploration of Novel Catalytic Systems and Unconventional Reaction Pathways

Advances in catalysis are crucial for the efficient and selective synthesis of complex indole derivatives. rsc.org Future research on this compound should focus on moving beyond traditional synthetic methods to explore modern catalytic systems that offer greater precision, efficiency, and sustainability.

C-H Functionalization: A significant challenge in indole chemistry is the site-selective functionalization of the indole core, particularly at the C4 to C7 positions of the benzene (B151609) ring. nih.govrsc.org Transition-metal catalysis, using metals like palladium, rhodium, and copper, has emerged as a powerful tool for direct C-H bond activation. nih.govrsc.orgacs.org Future work could focus on developing specific catalysts that can selectively introduce new functional groups onto the this compound backbone. This would enable the systematic modification of the molecule to probe structure-activity relationships without the need for lengthy de novo synthesis of each analog.

Unconventional Pathways: The exploration of unconventional reaction pathways can lead to the discovery of novel molecular architectures. This includes the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high stereoselectivity under mild conditions. Organocatalysis, which uses small organic molecules as catalysts, represents another green and cost-effective alternative to metal-based systems. rsc.org Applying these methods to the synthesis and modification of this compound could provide access to previously unattainable derivatives and promote more environmentally benign chemical processes. rsc.org

Table 2: Comparison of Catalytic Approaches

| Catalytic System | Description | Application to Indole Synthesis | Advantages |

|---|---|---|---|

| Transition-Metal Catalysis | Utilizes metals like palladium (Pd), rhodium (Rh), or copper (Cu) to activate C-H or C-X bonds. rsc.orgbenthamdirect.com | Direct C-H arylation, alkenylation, or alkylation of the indole ring. rsc.org | High efficiency, broad scope, enables challenging transformations. |

| Organocatalysis | Employs small, metal-free organic molecules to catalyze reactions. | Asymmetric functionalization and construction of chiral indole derivatives. | Lower toxicity, cost-effectiveness, environmentally benign. |

| Biocatalysis | Uses enzymes or whole microorganisms to perform chemical transformations. | Stereoselective synthesis of complex indole alkaloids and derivatives. | High selectivity, mild reaction conditions, sustainable. |

| Photoredox Catalysis | Uses light to initiate catalytic cycles for bond formation. | Radical-mediated functionalization of the indole scaffold. | Access to unique reaction pathways not possible with thermal methods. |

Application of Advanced Biophysical Techniques for Real-time Molecular Interaction Monitoring

Understanding how this compound interacts with its biological targets at a molecular level is fundamental to its development as a therapeutic agent. Advanced biophysical techniques provide the tools to monitor these interactions in real-time, offering deep insights into the binding mechanism, kinetics, and thermodynamics. nih.govnih.gov

The qualitative detection of binding is the first step, followed by the quantitative determination of physical parameters that guide the progression from an initial "hit" to a viable drug "lead". nih.gov A combination of several methods is often used to avoid bias associated with a single technique. nih.govgonzaga.edu

Key techniques that should be applied include:

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) : These label-free techniques allow for the real-time measurement of binding and dissociation rates (kinetics) between a ligand and its target protein immobilized on a sensor surface. researchgate.net This data is critical for understanding the duration of the drug-target interaction.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. It determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), which helps to elucidate the forces driving the binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can identify the specific atoms involved in the binding interface and characterize the structural changes that occur in both the ligand and the target protein upon complex formation.

By employing these techniques, researchers can build a detailed picture of how modifications to the this compound scaffold affect its interaction with a target protein, enabling a more rational, data-driven approach to molecular optimization.

Table 3: Advanced Biophysical Techniques for Interaction Analysis

| Technique | Information Provided | Application |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff). researchgate.net | Real-time monitoring of how structural changes affect binding and dissociation rates. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), thermodynamics (ΔH, ΔS), stoichiometry. | Elucidating the driving forces (enthalpic vs. entropic) behind the molecular interaction. |

| Nuclear Magnetic Resonance (NMR) | Structural details of the binding site, conformational changes. | Mapping the precise interaction interface on the target protein. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Visualizing the exact binding mode and key interactions to guide rational drug design. |

Investigation of Supramolecular Assemblies and Material Science Applications

The structural features of this compound—specifically its planar, electron-rich indole ring and the hydrogen-bonding capability of its carboxylic acid and N-H groups—make it an interesting candidate for applications beyond medicine, particularly in supramolecular chemistry and material science.

The indole ring can participate in π-π stacking interactions, while the carboxylic acid group is a classic hydrogen-bond donor and acceptor. This combination of functionalities could be exploited to design self-assembling systems. Future research could investigate the ability of this molecule and its derivatives to form ordered supramolecular structures such as:

Organogels : Where molecules self-assemble into fibrous networks that immobilize a solvent.

Liquid Crystals : Phases of matter with properties between those of a conventional liquid and a solid crystal.

Coordination Polymers : Formed by linking the carboxylic acid moiety with metal ions.

In the field of material science, functionalized indoles are being explored for their electronic properties. researchgate.net The indole scaffold is an excellent hole-transporting moiety, suggesting that derivatives of this compound could be investigated as components in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The pentyloxy chain could be modified to fine-tune solubility and film-forming properties, which are critical for device fabrication.

Table 4: Potential Supramolecular and Material Science Applications

| Area | Potential Application | Underlying Molecular Property |

|---|---|---|

| Supramolecular Chemistry | Building block for organogels, liquid crystals, or molecular capsules. | Hydrogen bonding (COOH, NH) and π-π stacking (indole ring). |

| Organic Electronics | Hole-transporting layer in OLEDs or active component in organic sensors. | Electron-rich, aromatic nature of the indole system. |

| Polymer Chemistry | Monomer for the synthesis of functional polymers with specific recognition or electronic properties. | The carboxylic acid group can be converted to other functional groups for polymerization. |

| Nanotechnology | Formation of self-assembled monolayers (SAMs) on surfaces. | Directed interactions through hydrogen bonding and van der Waals forces. |

Emerging Challenges and Opportunities in Indole Chemistry Research

While the future of research on this compound is promising, it is situated within the broader context of challenges and opportunities in indole chemistry. manipal.eduresearchgate.net

Emerging Challenges:

Site-Selectivity : Achieving predictable and selective functionalization at any desired position on the indole ring remains a significant synthetic hurdle. nih.gov While C2 and C3 functionalizations are well-established, controlling reactions on the benzene portion of the scaffold is considerably more difficult. nih.govresearchgate.net

Stereocontrol : As derivatives become more complex, controlling stereochemistry during synthesis becomes critical, especially for biological applications where only one enantiomer may be active.

Sustainability : Many traditional methods for indole synthesis require harsh conditions, stoichiometric reagents, or toxic catalysts. rsc.orgopenmedicinalchemistryjournal.com A continuing challenge is the development of greener, more atom-economical synthetic routes. rsc.org

Opportunities:

Privileged Scaffold : The indole core is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets. manipal.edunih.govresearchgate.net This versatility ensures that new derivatives of this compound have a high probability of exhibiting interesting biological activities.

Molecular Hybridization : There is a significant opportunity to create hybrid molecules by linking the indole scaffold to other pharmacophores, such as a triazole. nih.gov This strategy can lead to compounds with dual-acting mechanisms or improved pharmacokinetic properties. nih.gov

Technological Advancement : The challenges in synthesis and design are increasingly being met by technological advances. The integration of AI, high-throughput experimentation, novel catalytic methods, and advanced biophysical analysis provides a powerful toolkit to accelerate discovery and overcome long-standing obstacles in indole chemistry. acs.orgnih.gov

By systematically addressing these challenges and capitalizing on the emerging opportunities, the scientific community can continue to unlock the immense potential held within the indole scaffold and its specific derivatives like this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 6-(pentyloxy)-1H-indole-2-carboxylic acid, and what critical reaction parameters require optimization?

- Methodological Answer : Synthesis of indole-2-carboxylic acid derivatives typically involves Knoevenagel condensation or multi-component reactions in acetic acid with sodium acetate as a catalyst . For example, analogous compounds are synthesized by reacting substituted indole-carboxylic acids with electrophiles (e.g., chloroacetic acid) under reflux conditions. Key parameters include:

- Temperature control : Maintain reflux conditions (~100–120°C) to ensure reaction completion.

- Stoichiometry : Equimolar ratios of reactants to minimize side products.

- Purification : Column chromatography or recrystallization to isolate pure products .

Q. What analytical techniques are recommended for comprehensive structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to determine crystal packing and hydrogen-bonding networks .

- NMR spectroscopy : H/C NMR to confirm substituent positions and purity.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability .

Q. What safety protocols should be implemented given the limited toxicological data for this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Respiratory protection : Use NIOSH-approved P95 respirators if aerosolization occurs .

- Handling precautions : Work in a fume hood to avoid inhalation or dermal exposure.

- Waste disposal : Treat as hazardous waste due to structural similarity to Category 4 acute toxins (oral/dermal/inhalation) .

Q. How can researchers address gaps in physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer :

- Solubility profiling : Perform shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol).

- Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological properties of derivatives?

- Methodological Answer :

- Substituent variation : Modify the pentyloxy chain length or introduce halogen atoms to alter lipophilicity.

- Pharmacophore modeling : Use software like Schrödinger or MOE to align derivatives with known bioactivity profiles (e.g., antibacterial or kinase inhibition) .

- In vitro screening : Test analogs in enzyme inhibition assays (e.g., tyrosine kinases) or cytotoxicity models .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., PROTAC targets like E3 ligases) .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability.

- Pharmacophore-Fit Score : Compare ligand-receptor interactions to validated models .

Q. How can mechanistic studies resolve contradictions in reported reaction yields for indole-2-carboxylic acid derivatives?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary solvents (e.g., DCM vs. THF), catalysts (e.g., NaOAc vs. EtN), and temperatures.

- Kinetic profiling : Use in-situ FTIR or LC-MS to monitor intermediate formation .

- Reproducibility checks : Cross-validate methods from literature (e.g., Knoevenagel vs. Suzuki coupling) .

Q. What strategies enable the application of this compound in targeted protein degradation (e.g., PROTACs)?

- Methodological Answer :

- Linker design : Attach the indole core to E3 ligase binders (e.g., thalidomide analogs) via PEG or alkyl linkers.

- Bifunctional testing : Validate ternary complex formation using cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products